molecular formula C53H76N18O13S2 B515575 Setmelanotide CAS No. 920014-72-8

Setmelanotide

Katalognummer B515575
CAS-Nummer: 920014-72-8
Molekulargewicht: 1117.3 g/mol
InChI-Schlüssel: GOOYENKUPOAYOV-KMKYJKQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Setmelanotide, sold under the brand name Imcivree, is a medication used for the treatment of genetic obesity caused by a rare single-gene mutation . It is used to help lose weight and keep the weight off in patients with obesity caused by proopiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), leptin receptor (LEPR) deficiency, or Bardet-Biedl syndrome (BBS) .


Molecular Structure Analysis

Setmelanotide has a molecular formula of C49H68N18O9S2 and a molecular weight of 1117.32 g/mol . It is a cyclized octapeptide .

Wissenschaftliche Forschungsanwendungen

1. Development and Approval of Setmelanotide Setmelanotide, developed as IMCIVREE™ by Rhythm Pharmaceuticals, is a melanocortin-4 (MC4) receptor agonist initially approved in the USA for chronic weight management in patients aged 6 and older with obesity caused by POMC, PCSK1, and LEPR deficiency. Its development and approval marked a significant milestone in the treatment of obesity related to genetic disorders, extending its application to other rare genetic disorders associated with obesity, including Bardet–Biedl Syndrome, Alström Syndrome, and POMC epigenetic disorders (Markham, 2021).

2. Efficacy in Heterozygous Deficiency Obesity Setmelanotide was evaluated for efficacy and safety in patients with partial insufficiency in the MC4R pathway due to heterozygous mutations in the POMC, PCSK1, or LEPR genes. This study demonstrated reduced body weight and hunger scores in this patient population, indicating its potential as a treatment option for heterozygous deficiency obesity (Farooqi et al., 2021).

3. Durable Weight Loss in Leptin Receptor Deficiency Setmelanotide showed substantial and durable reductions in hyperphagia and body weight over a period of 45–61 weeks in severely obese LEPR-deficient individuals. This study highlighted setmelanotide's unique capability of activating nuclear factor of activated T cell (NFAT) signaling and restoring function of this signaling pathway for selected MC4R variants (Clément et al., 2018).

4. Application in Pediatric Patients with Genetic Obesity Setmelanotide was found to be effective in pediatric patients with rare genetic variants that disrupt the melanocortin pathway. Its approval by the U.S. FDA in 2020 for chronic weight management in adult and pediatric patients with POMC, LEPR, or PCSK1 deficiency underscored its significance in treating early-life genetic obesity conditions (Trapp & Censani, 2023).

5. Efficacy in MC4R Deficiency Setmelanotide was assessed for its efficacy in human MC4R deficiency. The study found that setmelanotide led to weight loss in obese people with MC4R deficiency, providing evidence to justify further studies to establish its clinical effectiveness in a subset of the MC4R deficient obese population (Collet et al., 2017).

Safety And Hazards

The most common side effects of Setmelanotide include injection site reactions, skin hyperpigmentation (skin patches that are darker than surrounding skin), headache, and gastrointestinal side effects . Serious adverse events such as blindness, anaphylactic reaction, and suicidal ideation have also been reported .

Zukünftige Richtungen

Setmelanotide has been approved for three of the ultra-rare genetic conditions that cause obesity—proopiomelanocortin deficiency, proprotein convertase subtilisin and kexin type 1 (an important enzyme in the melanocortin pathway) and leptin receptor deficiency . It marks the first in a personalized medicine approach to obesity . The drug is also being developed in other rare genetic disorders associated with obesity including Bardet–Biedl Syndrome, Alström Syndrome, POMC and other MC4R pathway heterozygous deficiency obesities, and POMC epigenetic disorders .

Eigenschaften

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHDTKMUACZDAA-PHNIDTBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N18O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity.
Record name Setmelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Setmelanotide

CAS RN

920014-72-8
Record name Setmelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setmelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SETMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setmelanotide
Reactant of Route 2
Setmelanotide
Reactant of Route 3
Setmelanotide
Reactant of Route 4
Setmelanotide
Reactant of Route 5
Reactant of Route 5
Setmelanotide
Reactant of Route 6
Setmelanotide

Citations

For This Compound
1,410
Citations
A Markham - Drugs, 2021 - Springer
… the development of setmelanotide leading to this … setmelanotide 3 mg once daily or placebo from week 0 to week 14; those in the setmelanotide 3 mg arm then continued setmelanotide …
Number of citations: 97 link.springer.com
AM Haqq, WK Chung, H Dollfus, RM Haws… - The Lancet Diabetes & …, 2022 - thelancet.com
… We aimed to evaluate the effect of setmelanotide on bodyweight … setmelanotide or placebo once per day during the 14-week double-blind period, followed by open-label setmelanotide …
Number of citations: 28 www.thelancet.com
R Haws, S Brady, E Davis, K Fletty… - Diabetes, Obesity …, 2020 - Wiley Online Library
… Setmelanotide may be a treatment option … , setmelanotide treatment led to reductions in body weight and hunger in individuals with POMC and LEPR deficiency obesities. Setmelanotide …
Number of citations: 75 dom-pubs.onlinelibrary.wiley.com
DH Ryan - The Lancet Diabetes & Endocrinology, 2020 - thelancet.com
… setmelanotide could have a broader indication for weight management. Setmelanotide is a … unacceptable in clinical care, although setmelanotide has not shown this characteristic. 8 In …
Number of citations: 10 www.thelancet.com
K Clément, E van den Akker, J Argente… - The lancet Diabetes & …, 2020 - thelancet.com
… We report the results from trials of the MC4R agonist setmelanotide in individuals with severe … Our results support setmelanotide for the treatment of obesity and hyperphagia caused by …
Number of citations: 233 www.thelancet.com
R Haws, K Clément, H Dollfus, JC Han… - Journal of the …, 2021 - academic.oup.com
… Introduction: This randomized Phase 3 trial evaluated the effect of setmelanotide, a … and received setmelanotide or placebo for 14 weeks, followed by open-label setmelanotide so that …
Number of citations: 2 academic.oup.com
CL Roth, AH Shoemaker, M Gottschalk… - Journal of the …, 2023 - academic.oup.com
… stratified by age to receive setmelanotide or placebo. Setmelanotide will be titrated over 2-8 … BMI after 52 weeks of treatment for setmelanotide versus placebo. Key secondary endpoints …
Number of citations: 4 academic.oup.com
H Pressley, CK Cornelio… - Journal of Pharmacy …, 2022 - journals.sagepub.com
Objective: To review clinical data regarding the newly approved drug setmelanotide, an injectable melanocortin 4 receptor (MC4R) agonist, for chronic weight management in adults …
Number of citations: 10 journals.sagepub.com
M Tauber - The Lancet Diabetes & Endocrinology, 2022 - thelancet.com
In The Lancet Diabetes & Endocrinology, Andrea Haqq and colleagues1 report on the safety and efficacy of setmelanotide at 52 weeks in patients with Bardet-Biedl syndrome and …
Number of citations: 3 www.thelancet.com
CL Roth, AH Shoemaker, M Gottschalk… - Journal of the …, 2023 - academic.oup.com
… trial baseline to Month 6 of setmelanotide treatment. Results: Of … received ≥6 months of setmelanotide treatment at the time of … , 6 months of setmelanotide treatment was associated with …
Number of citations: 4 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.